molecular formula C18H18F3N3O2 B5299246 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid

1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid

Cat. No. B5299246
M. Wt: 365.3 g/mol
InChI Key: LCDGTEXGOALINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. TFP is a potent inhibitor of various enzymes, making it a valuable tool for studying the mechanisms of various biological processes. In

Mechanism of Action

1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid has also been shown to inhibit other enzymes, including sirtuins and lysine-specific demethylase 1 (LSD1), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer. 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. In addition, 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes, making it a valuable tool for studying the mechanisms of various biological processes. 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid has also been shown to have high selectivity for HDACs, making it a valuable tool for studying the role of these enzymes in various biological processes. However, 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid also has some limitations. It is a relatively new compound, and its long-term effects on biological systems are not yet fully understood. In addition, 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid has been shown to have some off-target effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid. One area of research is the development of new 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid analogs with improved potency and selectivity for HDACs. Another area of research is the investigation of the long-term effects of 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid on biological systems. Finally, 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid could be used in combination with other therapeutic agents to enhance their effectiveness in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-bromo-5-trifluoromethylpyridine with 1-methylpiperidine to form 1-methyl-4-(2-trifluoromethylphenyl)piperidine-2,5-dione. This intermediate is then reacted with hydrazine to form 1-methyl-4-(2-trifluoromethylphenyl)piperazine-2,5-dione. The final step involves the reaction of this intermediate with 4-chlorobutyric acid to form 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid.

Scientific Research Applications

1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research. It is a potent inhibitor of various enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid has been shown to inhibit HDACs with high selectivity, making it a valuable tool for studying the role of these enzymes in various biological processes. 1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid has also been used to study the mechanisms of various diseases, including cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

1-pyrazin-2-yl-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)14-4-2-1-3-13(14)11-17(16(25)26)5-9-24(10-6-17)15-12-22-7-8-23-15/h1-4,7-8,12H,5-6,9-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDGTEXGOALINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.